
Rislenemdaz
Übersicht
Beschreibung
Rislenemdaz is a small-molecule antagonist of the N-methyl-D-aspartate receptor. This receptor is composed of several subunits, but this compound is specific for the GluN2B subunits which are primarily found in the spinal cord and forebrain . This compound is under development by Cerecor in the United States as an adjunctive therapy for treatment-resistant depression .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of rislenemdaz involves several steps. The key intermediate is 4-methylbenzyl (3S,4R)-3-fluoro-4-[(2-pyrimidinylamino)methyl]-1-piperidinecarboxylate. The preparation method for in vivo formula includes dissolving the main solution in dimethyl sulfoxide, followed by mixing with polyethylene glycol 300, Tween 80, and deionized water .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the public domain. the synthesis typically involves standard organic synthesis techniques, including the use of protecting groups, selective fluorination, and amide bond formation.
Analyse Chemischer Reaktionen
Types of Reactions: Rislenemdaz primarily undergoes substitution reactions due to the presence of functional groups such as the piperidine ring and the pyrimidine moiety. The fluorine atom on the piperidine ring can also participate in nucleophilic substitution reactions.
Common Reagents and Conditions: Common reagents used in the synthesis of this compound include dimethyl sulfoxide, polyethylene glycol 300, and Tween 80 . The reactions are typically carried out under mild conditions to preserve the integrity of the functional groups.
Major Products: The major product of the synthesis is 4-methylbenzyl (3S,4R)-3-fluoro-4-[(2-pyrimidinylamino)methyl]-1-piperidinecarboxylate, which is the active form of this compound .
Wissenschaftliche Forschungsanwendungen
Pharmacological Profile
Rislenemdaz exhibits high selectivity for the GluN2B receptor, with a binding affinity characterized by an IC₅₀ of 3.6 nM and a Ki of 8.1 nM . Its mechanism of action involves blocking the NMDA receptor, which is implicated in various neuropsychiatric disorders. The compound has been shown to have minimal activity against other receptors, making it a promising candidate for targeted therapy in depression without the common side effects associated with broader-spectrum antidepressants.
Major Depressive Disorder (MDD)
The primary application of this compound is in the treatment of MDD, particularly in patients who have not responded to standard antidepressant therapies. Clinical trials have indicated that this compound may provide rapid antidepressant effects, potentially within days of administration. For instance, a pilot study reported significant improvements in depression scores as early as day 5 among participants receiving active treatment compared to placebo .
Clinical Trial Overview:
- Phase II Trials: Initial trials indicated that while this compound demonstrated good tolerability and safety profiles, they failed to meet primary efficacy endpoints for depression relief. Subsequent trials aimed to refine dosage and administration methods to enhance therapeutic outcomes .
- Target Population: Primarily focused on adults with TRD, the trials assessed various dosages ranging from 4 mg to 20 mg daily .
Study on Chronic Restraint Stress Model
- Objective: To determine if LHb mediates the antidepressant effects of this compound.
- Methodology: Systemic and local administration of this compound was tested against control groups.
- Findings: Both systemic and localized treatment resulted in reduced despair-like behaviors and downregulation of BDNF expression in the LHb, suggesting a potential pathway for therapeutic action .
Efficacy in Treatment-Resistant Depression
- Participants: Included individuals who had previously failed multiple standard treatments.
- Results: Significant improvements were observed in Hamilton Depression Rating Scale (HDRS) scores among those receiving this compound compared to placebo, although not all studies consistently demonstrated efficacy across different trial phases .
Summary Table of Clinical Findings
Study Reference | Phase | Population | Dosage Range | Key Findings |
---|---|---|---|---|
Ibrahim et al., 2012 | Phase II | TRD patients | 4–8 mg/day | Early improvements in depression scores observed |
Fava et al., 2022 | Phase II | MDD patients | 12–20 mg/day | Mild adverse events; no significant dissociative effects |
MedChemExpress Data Sheet | Preclinical | Rat models | Various | Significant behavioral changes noted with oral administration |
Wirkmechanismus
Rislenemdaz exerts its effects by binding specifically to the GluN2B subunit of the N-methyl-D-aspartate receptor, preventing endogenous glutamate from acting on it . This action helps mitigate the symptoms of depression by modulating glutamatergic neurotransmission . The compound also affects the expression of brain-derived neurotrophic factor and c-Fos in the lateral habenula, which are associated with depressive-like behaviors .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
- Ifenprodil
- Ro 25-6981
- CP-101,606
Uniqueness: Rislenemdaz is unique in its high specificity for the GluN2B subunit, which allows it to mitigate depressive symptoms with fewer adverse effects due to off-target binding . Unlike other similar compounds, this compound has shown a rapid onset of action, making it a promising candidate for the treatment of major depressive disorder and treatment-resistant depression .
Biologische Aktivität
Rislenemdaz, also known by its developmental names MK-0657 and CERC-301, is an orally active and selective antagonist of the NMDA receptor subunit 2B (GluN2B). This compound is primarily under investigation for its potential therapeutic effects in treating major depressive disorder (MDD) and treatment-resistant depression (TRD). This article delves into the biological activity of this compound, highlighting its pharmacological properties, clinical trial outcomes, and underlying mechanisms of action.
Pharmacological Profile
Mechanism of Action
This compound functions by selectively antagonizing the GluN2B subunit of the NMDA receptor. This receptor is critical in mediating excitatory neurotransmission in the central nervous system. By inhibiting this receptor, this compound is thought to modulate glutamatergic signaling, which may contribute to its antidepressant effects. The compound has demonstrated a high binding affinity for GluN2B with an IC₅₀ value of 3.6 nM and a Ki value of 8.1 nM, indicating potent inhibitory activity against this target .
Selectivity
This compound exhibits remarkable selectivity for the GluN2B receptor, showing at least 1000-fold selectivity over other tested targets, including the hERG potassium channel, which is significant for minimizing potential cardiotoxicity .
Clinical Trials and Efficacy
Phase II Clinical Trials
- Initial Trials (2013-2014) : The first phase II trial involved 135 patients diagnosed with MDD who were resistant to standard treatments. Participants were administered 8 mg/day of this compound for 28 days. However, the trial did not meet its primary efficacy endpoint despite demonstrating safety and tolerability .
- Subsequent Trials (2016) : A second phase II trial evaluated higher doses (12 mg/day and 20 mg/day). Although changes were made to improve the likelihood of success, this trial also failed to demonstrate significant efficacy in treating depression .
Case Studies and Research Findings
A notable study published in 2020 examined the effects of this compound on depression-like behaviors in a mouse model subjected to chronic restraint stress (CRS). The study found that systemic administration of this compound significantly improved depressive behaviors as measured by various behavioral tests, including:
- Forced Swimming Test (FST) : Reduced immobility times were observed across multiple doses.
- Tail Suspension Test (TST) : Similar reductions in immobility times indicated antidepressant-like effects.
- Sucrose Preference Test (SPT) : Increased sucrose intake suggested improved anhedonia in treated mice .
Summary of Findings
Study | Dosage | Duration | Primary Outcome | Efficacy Observed |
---|---|---|---|---|
Phase II Trial 1 | 8 mg/day | 28 days | Hamilton Depression Rating Scale | No significant change |
Phase II Trial 2 | 12 mg/day & 20 mg/day | Not specified | Efficacy against MDD | No significant change |
Mouse Model Study | Varied doses | Not specified | Behavioral tests (FST, TST, SPT) | Significant improvement |
Eigenschaften
IUPAC Name |
(4-methylphenyl)methyl (3S,4R)-3-fluoro-4-[(pyrimidin-2-ylamino)methyl]piperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN4O2/c1-14-3-5-15(6-4-14)13-26-19(25)24-10-7-16(17(20)12-24)11-23-18-21-8-2-9-22-18/h2-6,8-9,16-17H,7,10-13H2,1H3,(H,21,22,23)/t16-,17-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RECBFDWSXWAXHY-IAGOWNOFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC(=O)N2CCC(C(C2)F)CNC3=NC=CC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)COC(=O)N2CC[C@@H]([C@@H](C2)F)CNC3=NC=CC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801031864 | |
Record name | Rislenemdaz | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801031864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
808733-05-3, 808732-98-1 | |
Record name | rel-(4-Methylphenyl)methyl (3R,4S)-3-fluoro-4-[(2-pyrimidinylamino)methyl]-1-piperidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=808733-05-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Rislenemdaz [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0808732981 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MK-0657, (+/-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0808733053 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CERC-301 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12063 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Rislenemdaz | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801031864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | RISLENEMDAZ | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5HAM167S5T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | RISLENEMDAZ, (±)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1DY7M91WQ1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.